molecular formula C13H18N2O3S B256665 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B256665
M. Wt: 282.36 g/mol
InChI Key: XHXARVKDOHBBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as MATC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MATC belongs to the class of benzothiophene derivatives, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting mitochondrial function. 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to inhibit the activity of certain proteins involved in cancer cell proliferation and survival, such as Akt and ERK.
Biochemical and Physiological Effects:
2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of gene expression, the inhibition of inflammation, and the reduction of oxidative stress. 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to downregulate the expression of genes involved in cancer cell growth and survival, while upregulating genes involved in apoptosis and cell cycle arrest. 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for use in lab experiments, including its high purity and potency, its well-established synthesis method, and its ability to induce cell death in cancer cells. However, there are also limitations to the use of 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, including the identification of its specific targets and signaling pathways, the optimization of its synthesis method, and the development of derivatives with improved efficacy and safety profiles. 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also has potential applications in the development of combination therapies for cancer and other diseases, as well as in the development of drug delivery systems to improve its bioavailability and target specific tissues. Further research on 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is needed to fully understand its therapeutic potential and to develop effective treatments for a range of diseases.

Synthesis Methods

The synthesis of 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with methoxyacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting product is then treated with ammonia to obtain 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in high yield and purity. The synthesis of 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been optimized to produce a high-quality product suitable for scientific research.

Scientific Research Applications

2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In particular, 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been identified as a potential therapeutic agent for the treatment of cancer due to its ability to induce cell death in cancer cells. 2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

2-[(2-methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C13H18N2O3S/c1-7-3-4-8-9(5-7)19-13(11(8)12(14)17)15-10(16)6-18-2/h7H,3-6H2,1-2H3,(H2,14,17)(H,15,16)

InChI Key

XHXARVKDOHBBIB-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC

Origin of Product

United States

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